molecular formula C19H17N3O8S2 B2527767 3,4,5-trimethoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide CAS No. 302548-47-6

3,4,5-trimethoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide

Cat. No.: B2527767
CAS No.: 302548-47-6
M. Wt: 479.48
InChI Key: AWVWBICMYWVSPP-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups at the 3, 4, and 5 positions, and a thiazole ring attached to a nitrophenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Nitrophenylsulfonyl Group: The nitrophenylsulfonyl group can be introduced via a sulfonylation reaction using a suitable sulfonyl chloride.

    Coupling with the Benzamide Core: The final step involves coupling the thiazole derivative with 3,4,5-trimethoxybenzoyl chloride under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent control of reaction conditions such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like thiols or amines under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3,4,5-trimethoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, the nitrophenylsulfonyl group may interact with enzyme active sites, while the thiazole ring can participate in π-π stacking interactions with aromatic residues.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-trimethoxy-N-(2-nitrophenyl)benzamide
  • 3,4,5-trimethoxy-N-(4-methoxyphenyl)benzamide
  • 3,4,5-trimethoxy-N-(2-methylphenyl)benzamide

Uniqueness

3,4,5-trimethoxy-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is unique due to the presence of both the thiazole ring and the nitrophenylsulfonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O8S2/c1-28-14-8-11(9-15(29-2)17(14)30-3)18(23)21-19-20-10-16(31-19)32(26,27)13-6-4-12(5-7-13)22(24)25/h4-10H,1-3H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVWBICMYWVSPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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